Eptifibatide - 148031-34-9

Eptifibatide

Catalog Number: EVT-267521
CAS Number: 148031-34-9
Molecular Formula: C35H49N11O9S2
Molecular Weight: 832 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eptifibatide is a synthetic cyclic heptapeptide [], [] derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri) []. It belongs to a class of drugs known as glycoprotein (GP) IIb/IIIa receptor antagonists, specifically designed for research investigating platelet aggregation and thrombosis []. Eptifibatide has served as a valuable tool in understanding the mechanisms of platelet activation and the role of GP IIb/IIIa receptors in various physiological and pathological processes [], [].

Future Directions
  • Investigating the impact of Eptifibatide on other integrins: Further research is needed to fully understand the potential interactions of Eptifibatide with other integrin subtypes, particularly αvβ3, and the implications of these interactions in various physiological and pathological processes [].
  • Optimizing Eptifibatide delivery for specific applications: Research exploring different delivery systems for Eptifibatide, such as targeted nanoparticles or biocompatible polymers for drug-eluting stents, could enhance its efficacy and expand its research applications [], [].
  • Developing novel peptide analogs of Eptifibatide: Synthesizing and evaluating new peptide analogs of Eptifibatide could lead to the discovery of more potent and selective GP IIb/IIIa receptor antagonists with enhanced research utility [], [].

References[1] EPTIFIBATIDE-LOADED LIPOSOMES MICROFLUIDIC-BASED LOADING AND SET-UP OF AN HPLC ANALYSIS[2] Eptifibatide-Induced Thrombocytopenia and Subsequent Thrombosis[3] FcγRIIa and the Integrin β3 Cytoplasmic Domain: Two Prerequisites for Thrombocytopenia and Thrombosis Following Administration of the Fibrinogen Receptor Antagonist, Eptifibatide.[4] Eptifibatide: a review of its use in patients with acute coronary syndromes and/or undergoing percutaneous coronary intervention.[5] Early versus delayed, provisional eptifibatide in acute coronary syndromes.[6] Effect of Ca2+ on GP IIb-IIIa interactions with integrilin: enhanced GP IIb-IIIa binding and inhibition of platelet aggregation by reductions in the concentration of ionized calcium in plasma anticoagulated with citrate.[7] Delayed-onset eptifibatide-induced thrombocytopenia.[8] Enhanced Efficacy of Eptifibatide Administration in Patients With Acute Coronary Syndrome Requiring In-Hospital Coronary Artery Bypass Grafting[9] Eptifibatide-Associated Acute, Profound Thrombocytopenia[10] The costs of routine eptifibatide use in acute coronary syndromes in Western Europe : an economic substudy of the PURSUIT trial[11] Eptifibatide preparation method[12] Saignements chez les patients insuffisants rénaux recevant de l’eptifibatide lors d’intervention coronarienne percutanée[13] [Glycoprotein IIb/IIIa antagonist eptifibatide in acute coronary syndrome without elevation of ST segment].[14] Randomised placebo-controlled trial of effect of eptifibatide on complications of percutaneous coronary intervention: IMPACT-II. Integrilin to Minimise Platelet Aggregation and Coronary Thrombosis-II.[15] Eptifibatide: The evidence for its role in the management of acute coronary syndromes[16] Pharmacodynamics and Pharmacokinetics of Higher-Dose, Double-Bolus Eptifibatide in Percutaneous Coronary Intervention[17] [Glycoprotein IIb/IIIa antagonist eptifibatide in acute coronary syndrome without elevation of ST segment].[18] PCV21: COST-EFFECTIVENESS ANALYSIS OF ABCIXIMAB, EPTIFIBATIDE, AND TIROFIBAN IN PATIENTS WITH CORONARY SYNDROMES[19] Greater inhibitory effects of bivalirudin compared with unfractionated heparin plus eptifibitide on thrombin-induced platelet activation[20] Anti-thrombotic effect of bivalirudin compared with eptifibatide and unfractionated heparin in diabetic patients[21] Eptifibatide and 7E3, but Not Tirofiban, Inhibit αvβ3 Integrin–Mediated Binding of Smooth Muscle Cells to Thrombospondin and Prothrombin[22] Clinical and economic studies of eptifibatide in coronary stenting[23] Clinical and economic studies of eptifibatide in coronary stenting[24] Abstract TP35: Eptifibatide is Safe and May Improve Outcomes in Stroke Patients Undergoing Thrombectomy After Receiving IVtPA[25] Comparison of two platelet glycoprotein IIb/IIIa inhibitors, eptifibatide and abciximab: outcomes, complications and thrombocytopenia during percutaneous coronary intervention.[26] Eptifibatide-eluting stent as an antiproliferative and antithrombotic agent: in vitro evaluation.[27] Abciximab or Eptifibatide in Percutaneous Coronary Intervention: In-Hospital Outcomes and Costs and Six-Month Results [] Eptifibatide method of preparation[29] In vitro effects of the glycoprotein IIb/IIIa receptor antagonists abciximab and eptifibatide on platelet aggregation in healthy cats.[30] Primary and secondary safety endpoints from IMPACT II. Integrilin to Minimize Platelet Aggregation and Coronary Thrombosis.[31] Cost-effectiveness of platelet glycoprotein IIb/IIIa inhibition with eptifibatide in patients with non-ST-elevation acute coronary syndromes.[32] Modifiable risk factors for vascular access site complications in the IMPACT II Trial of angioplasty with versus without eptifibatide. Integrilin to Minimize Platelet Aggregation and Coronary Thrombosis.[33] Abstract 390: Use of Eptifibatide in patients with ventricular assist devices and Bleeding outcomes[34] Effect of GPIIb/IIIa inhibition with eptifibatide or tirofiban on the expression of cellular adhesion molecules on monocytes.[35] Long-term efficacy of high-dose tirofiban versus double-bolus eptifibatide in patients undergoing percutaneous coronary intervention[36] Upstream Clopidogrel Use and the Efficacy and Safety of Early Eptifibatide Treatment in Patients With Acute Coronary Syndrome: An Analysis From the Early Glycoprotein IIb/IIIa Inhibition in Patients With Non–ST-Segment Elevation Acute Coronary Syndrome (EARLY ACS) Trial[37] Outcomes and Costs of Abciximab Versus Eptifibatide for Percutaneous Coronary Intervention[38] Long-term clinical outcomes up to 7- year results of intracoronary stand-alone bolus administration of eptifibatide during coronary intervention (ice) study[39] Association of Ebtifibatide Administration Timing and TIMI Flow of Infarct Related Artery During Primary PCI[40] Bleeding Associated with Eptifibatide Targeting Higher Risk Patients with Acute Coronary Syndromes: Incidence and Multivariate Risk Factors[41] Early initiation of eptifibatide in the emergency department before primary percutaneous coronary intervention for ST-segment elevation myocardial infarction: Results of the Time to Integrilin Therapy in Acute Myocardial Infarction(TITAN)-TIMI 34 trial[42] Using eptifibatide in patients undergoing coronary angioplasty with acute myocardial infarction[43] Evaluation of Eptifibatide Treatment in Patients Undergoing Percutaneous Coronary Intervention[44] New findings from the PURSUIT study[45] Eptifibatide: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa

Abciximab (ReoPro)

  • Compound Description: Abciximab is a chimeric monoclonal antibody and a glycoprotein (GP) IIb/IIIa receptor antagonist indicated for use in patients with acute coronary syndromes undergoing percutaneous coronary intervention (PCI). [, , ] It acts by preventing fibrinogen binding to the GP IIb/IIIa receptor, thereby inhibiting platelet aggregation and thrombus formation. [, , ]

Tirofiban (Aggrastat)

  • Compound Description: Tirofiban is a non-peptide, intravenous, small-molecule GP IIb/IIIa receptor antagonist. [, , ] Similar to Eptifibatide, it is used to prevent blood clots in patients with acute coronary syndrome or undergoing PCI. [, , ]
  • Relevance: Tirofiban shares the same mechanism of action as Eptifibatide, both acting as GP IIb/IIIa receptor antagonists to inhibit platelet aggregation. [, , ] They differ in their chemical structure, with Tirofiban being a non-peptide molecule. [, , ] Comparative studies between these two drugs have been conducted. [, , , ]

Cangrelor

  • Compound Description: Cangrelor is a reversible intravenous P2Y12 inhibitor with a short half-life. [] It is used as a periprocedural antiplatelet agent in patients undergoing PCI. []
  • Relevance: Although Cangrelor acts on a different receptor (P2Y12) than Eptifibatide (GP IIb/IIIa), both are used as periprocedural bridging agents in patients undergoing PCI. [] Cangrelor offers a shorter half-life and potentially favorable cost savings compared to Eptifibatide. []

7E3

  • Compound Description: 7E3 is an anti-β3 integrin monoclonal antibody. [] It is the parent antibody from which Abciximab was derived. [] 7E3 binds to both αIIbβ3 on platelets and αvβ3 on human aortic smooth muscle cells (HASMCs) and human umbilical vein endothelial cells (HUVECs) with similar affinity. []
  • Relevance: While Eptifibatide is considered relatively specific for the platelet GP IIb/IIIa receptor, 7E3 exhibits binding affinity for both αIIbβ3 and αvβ3 integrins. [] This broader binding profile distinguishes 7E3 from Eptifibatide in terms of potential effects on both platelets and vascular cells. []

Thrombospondin (TSP)

  • Compound Description: Thrombospondin is an extracellular matrix protein that plays a role in cell adhesion, migration, and proliferation. [] It is a ligand for several integrins, including αvβ3. []
  • Relevance: Thrombospondin serves as a ligand for αvβ3 integrin, which Eptifibatide has been shown to inhibit in certain contexts. [] This highlights a potential shared target for both Eptifibatide and 7E3, with implications for vascular cell function. []

Prothrombin

  • Compound Description: Prothrombin is a precursor protein that is converted to thrombin during the coagulation cascade. [] Thrombin is a key enzyme in coagulation that converts fibrinogen to fibrin, leading to clot formation. []
  • Relevance: Similar to Thrombospondin, Prothrombin can also interact with αvβ3 integrin. [] Eptifibatide and 7E3 have shown inhibitory effects on this interaction, indicating a potential role in modulating coagulation beyond their direct effects on platelet aggregation. []
Overview

Eptifibatide Acetate is a synthetic cyclic peptide that functions primarily as an antiplatelet agent. It is derived from the venom of the southeastern pygmy rattlesnake and is designed to inhibit platelet aggregation by blocking the glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet activation and aggregation. This compound is utilized in various clinical settings, particularly in the management of acute coronary syndromes and during percutaneous coronary interventions.

Source

Eptifibatide Acetate was developed from the natural peptide derived from snake venom, specifically designed to mimic the action of this venom while enhancing safety and efficacy for human use. Its synthesis involves advanced peptide chemistry techniques, allowing for high purity and specificity.

Classification

Eptifibatide Acetate is classified as a glycoprotein IIb/IIIa inhibitor, a category of drugs that prevent platelet aggregation. It is primarily used in cardiology and vascular medicine.

Synthesis Analysis

Methods

The synthesis of Eptifibatide Acetate typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a resin-bound peptide chain. This method facilitates the production of peptides with high purity and yields.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of an amino acid to a solid support resin. Protected amino acids are then added sequentially through coupling reactions.
  2. Cleavage: After synthesis, the peptide is cleaved from the resin using acidolysis agents, typically involving trifluoroacetic acid or similar reagents.
  3. Oxidation: The linear peptide product undergoes oxidation to form disulfide bonds, which are essential for its cyclic structure.
  4. Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring that it meets pharmaceutical standards for purity (>99%) .
Molecular Structure Analysis

Structure

Eptifibatide Acetate has a complex cyclic structure characterized by multiple amino acids linked through peptide bonds. The cyclic nature enhances its stability and biological activity.

Data

  • Molecular Formula: C37H53N11O11S2
  • Molecular Weight: Approximately 853.0 g/mol
  • Structural Features: Contains multiple functional groups including amides, sulfides, and cyclic structures that contribute to its pharmacological properties .
Chemical Reactions Analysis

Reactions

The synthesis of Eptifibatide Acetate involves several key reactions:

  1. Coupling Reactions: The formation of peptide bonds between amino acids during solid-phase synthesis.
  2. Acidolysis: The cleavage of the peptide from the resin using acidic conditions.
  3. Oxidation Reactions: Formation of disulfide bridges necessary for the cyclic structure.
  4. Purification Steps: Involves chromatographic techniques to remove impurities and solvents, ensuring high purity .

Technical Details

  • The purification process often employs gradients in HPLC using solvents such as acetonitrile and water with additives like trifluoroacetic acid to enhance separation efficiency .
Mechanism of Action

Eptifibatide Acetate exerts its effects by specifically binding to the glycoprotein IIb/IIIa receptor on platelets. This binding inhibits fibrinogen from attaching to activated platelets, thereby preventing aggregation.

Process

  1. Binding: Eptifibatide binds reversibly to the glycoprotein IIb/IIIa receptor.
  2. Inhibition: This prevents cross-linking between platelets mediated by fibrinogen, effectively reducing clot formation.
  3. Clinical Effects: Results in decreased thrombus formation during procedures like angioplasty, improving patient outcomes in acute coronary syndromes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents like acetonitrile.

Chemical Properties

  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.
  • pH Sensitivity: The stability can vary with pH; optimal conditions should be maintained during storage and preparation .
Applications

Eptifibatide Acetate is primarily used in clinical settings for:

  1. Antiplatelet Therapy: Used during acute coronary syndrome management to reduce thrombotic events.
  2. Percutaneous Coronary Interventions: Administered during procedures like stenting to minimize complications related to platelet aggregation.
  3. Research Applications: Studied for its effects on platelet function and potential uses in other cardiovascular diseases .

Properties

CAS Number

148031-34-9

Product Name

Eptifibatide Acetate

IUPAC Name

2-[20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid

Molecular Formula

C35H49N11O9S2

Molecular Weight

832 g/mol

InChI

InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)

InChI Key

CZKPOZZJODAYPZ-UHFFFAOYSA-N

SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

Solubility

In water, 1108 mg/L at 25 °C (est)

Synonyms

Eptifitide; Integrilin (TN); Eptifibatide (INN)

Canonical SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.